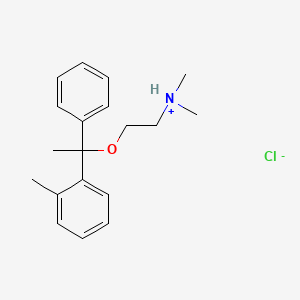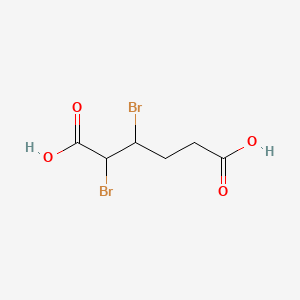
alpha,beta-Dibromoadipic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,beta-Dibromoadipic acid is an organic compound with the molecular formula C6H8Br2O4. It is a dibromo derivative of adipic acid, which is a dicarboxylic acid commonly used in the production of nylon. The presence of bromine atoms in the alpha and beta positions makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Alpha,beta-Dibromoadipic acid can be synthesized through the bromination of adipic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a similar halogenating agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the continuous addition of bromine to a solution of adipic acid under controlled conditions, followed by purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Alpha,beta-Dibromoadipic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form alpha,beta-dihydroxyadipic acid or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize this compound to form higher oxidation state compounds.
Common reagents used in these reactions include bromine, phosphorus tribromide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Alpha,beta-Dibromoadipic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various brominated compounds.
Biology: The compound can be used to study the effects of brominated organic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of brominated drugs with specific biological activities.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of alpha,beta-Dibromoadipic acid involves its reactivity due to the presence of bromine atoms. The bromine atoms make the compound highly electrophilic, allowing it to participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.
Vergleich Mit ähnlichen Verbindungen
Alpha,beta-Dibromoadipic acid can be compared with other similar compounds, such as:
Alpha,beta-Dibromohydrocinnamic acid: Another dibromo compound with similar reactivity but different structural properties.
Alpha,beta-Unsaturated Carbonyl Compounds: These compounds also contain electrophilic centers and undergo similar types of reactions.
Adipic Acid: The parent compound of this compound, which lacks the bromine atoms and has different reactivity.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
63905-30-6 |
|---|---|
Molekularformel |
C6H8Br2O4 |
Molekulargewicht |
303.93 g/mol |
IUPAC-Name |
2,3-dibromohexanedioic acid |
InChI |
InChI=1S/C6H8Br2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h3,5H,1-2H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
NCYXNUHATKQYGV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C(C(C(=O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


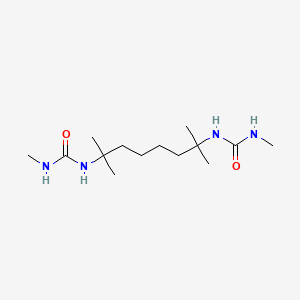
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)


![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)
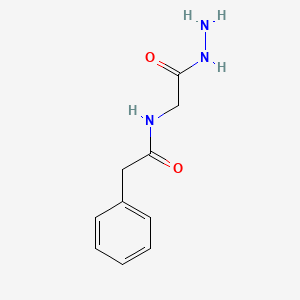
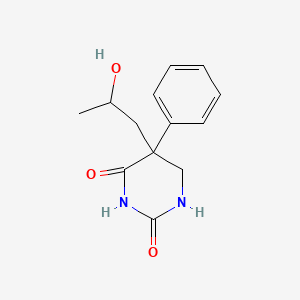

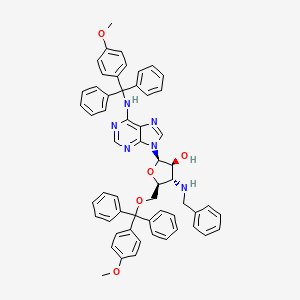
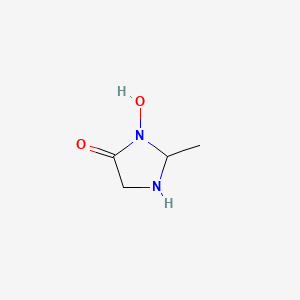
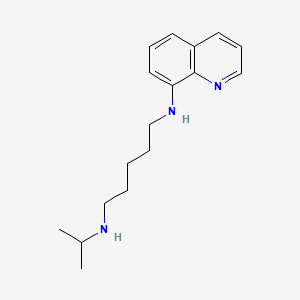
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
